REACTION_CXSMILES
|
C([NH:20][C:21]1[NH:22][C:23](=O)[C:24]2[N:25]=[CH:26][N:27](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[C:28]=2[N:29]=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.II.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[NH:71]1[CH:75]=[CH:74][N:73]=[CH:72]1.CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1>[NH2:20][C:21]1[N:29]=[C:28]2[C:24]([NH:25][CH:26]=[N:27]2)=[C:23]([N:71]2[CH:75]=[CH:74][N:73]=[CH:72]2)[N:22]=1
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Name
|
2-N,9-bistritylguanine
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NC=1NC(C=2N=CN(C2N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 95° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of volatiles
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
The combined EtOAc extracts were evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in TFA/H2O (9:1, 60 mL)
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 0° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 0.1 N NaOH/H2O//CH2Cl2 (100 mL/100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 0.1 N NaOH/H2O (50 mL×2)
|
Type
|
WASH
|
Details
|
washed [CH2Cl2 (2×50 mL)]
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed (H2O, CH2Cl2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |